1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea is a complex organic compound with a unique structure that combines a pyrimidine ring with phenyl and urea groups
Scientific Research Applications
1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and phenoxy groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with phenyl and urea groups, such as:
- 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-methylurea
- 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-ethylurea .
Uniqueness
What sets 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-24(2)17-16(22-18(25)21-14-9-5-3-6-10-14)13-20-19(23-17)26-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIWSDERHAPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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